
3-Hydroxypyridine-2-sulfonamide
Übersicht
Beschreibung
3-Hydroxypyridine-2-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their diverse biological activities, including antimicrobial properties. The compound's structure incorporates a hydroxylamine functional group, which has been studied for its potential role in mediating toxicity through the formation of reactive metabolites in sulfonamides . Additionally, hydroxylamine-O-sulfonamide, a related molecule, has been investigated as a carbonic anhydrase inhibitor, providing insights into the design of new inhibitors .
Synthesis Analysis
The synthesis of hydroxylamine derivatives of sulfonamides has been explored to understand the toxicity associated with sulfonamide hypersensitivity reactions. For instance, the hydroxylamine metabolites of sulfadiazine and sulfamethoxazole were synthesized using 4-nitrobenzenesulfonyl chloride with aminopyrimidine or amino-methylisoxazole, followed by reduction with hydrogen in the presence of a poisoned platinum catalyst . Additionally, the Kabachnik-Fields reaction has been employed to synthesize sulfonamide-phosphonate conjugates, which are potent inhibitors of human carbonic anhydrase isozymes .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied, with X-ray crystallography revealing the conformational polymorphism in sulfapyridine, a related sulfonamide . The crystal structure of hydroxysulphapyridine, a metabolite of sulphapyridine, has also been investigated, providing insights into the position of hydroxylation on the pyridine ring . Moreover, the crystal structure of the hydronium salt of 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate has been determined, showcasing the extensive hydrogen bonding network .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including sulfonation at specific positions on the aromatic ring. For example, 2-benzyl-3-hydroxypyridine and its N-oxide are sulfonated at the para-position of the phenyl ring under similar conditions . The reactivity of the phenyl ring is influenced by the presence of a β-pyridol group separated by a methylene group . Furthermore, the non-enzymatic glutathione conjugation of nitroso compounds with thiols, forming N-hydroxy-sulfonamide adducts, has been studied as a potential detoxification mechanism for carcinogenic arylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypyridine-2-sulfonamide can be inferred from related sulfonamide compounds. For instance, the solubility and crystalline forms of sulfapyridine have been characterized, revealing multiple polymorphic forms . The reactivity of sulfonamides with glutathione suggests a potential for detoxification through conjugation reactions . The toxicity of hydroxylamine metabolites to lymphocytes indicates that these compounds can have significant biological effects at the cellular level .
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Applications of Sulfonimidates
- Summary of the Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Methods of Application or Experimental Procedures : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent . Furthermore, sulfonimidates can be divided into two categories, acyclic and cyclic sulfonimidates .
Additional Applications of Sulfonimidates
- Summary of the Application : Sulfonimidates have been utilized as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of polymers .
- Methods of Application or Experimental Procedures : The lability of sulfonimidates under acidic conditions has been exploited in their use as alkyl transfer reagents . In addition, sulfonimidate decomposition at raised temperatures has been used to access poly (oxothiazene) polymers .
- Results or Outcomes : The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Additional Applications of Sulfonimidates
- Summary of the Application : Sulfonimidates have been utilized as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of polymers .
- Methods of Application or Experimental Procedures : The lability of sulfonimidates under acidic conditions has been exploited in their use as alkyl transfer reagents . In addition, sulfonimidate decomposition at raised temperatures has been used to access poly (oxothiazene) polymers .
- Results or Outcomes : The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Safety And Hazards
Zukünftige Richtungen
The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for the pyridinization of renewable biomass derivatives remains a significant challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .
Eigenschaften
IUPAC Name |
3-hydroxypyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-2-sulfonamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)

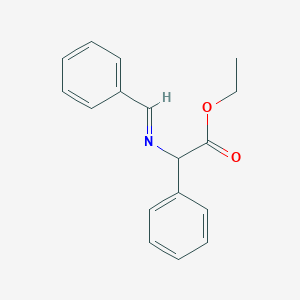
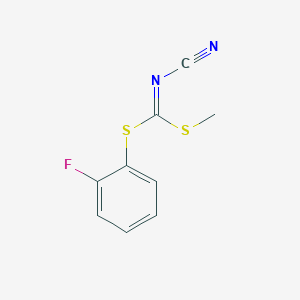
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
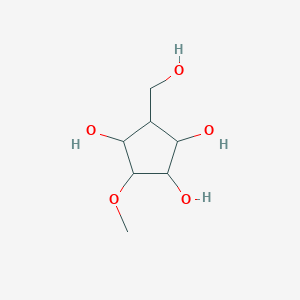
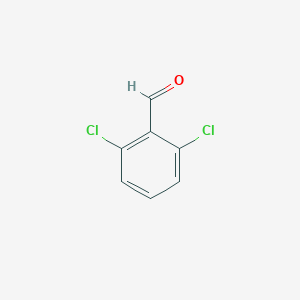
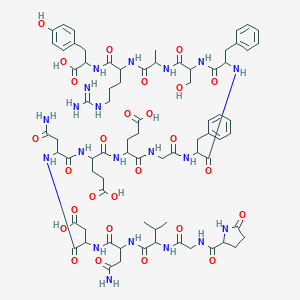
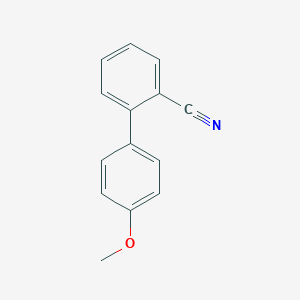
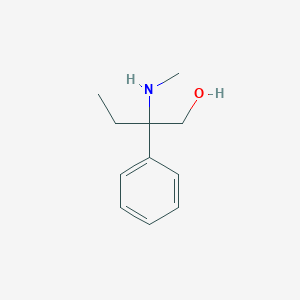
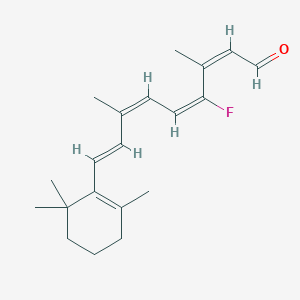
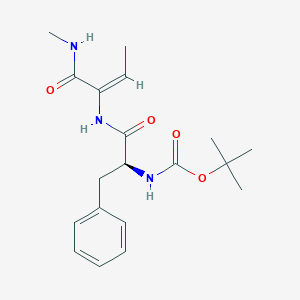
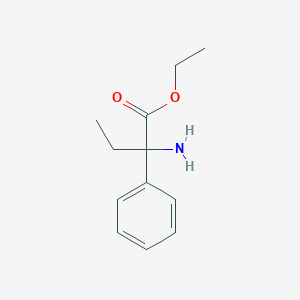
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)